

# Investigational Treatment SHP640 Demonstrates Efficacy in Adenoviral Conjunctivitis Compared to Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CS640     |           |
| Cat. No.:            | B10860823 | Get Quote |

#### For Immediate Release

BOSTON, MA – An investigational ophthalmic suspension, SHP640 (formerly **CS640**), has shown promising results in clinical trials for the treatment of adenoviral conjunctivitis, a highly contagious eye infection. The novel combination of povidone-iodine (PVP-I) 0.6% and dexamethasone 0.1% has demonstrated superior performance in achieving clinical resolution and viral eradication when compared to povidone-iodine alone and a placebo. This comparison guide provides a detailed overview of SHP640's performance against established and other potential treatments for adenoviral conjunctivitis, targeting researchers, scientists, and drug development professionals.

Adenoviral conjunctivitis is a common and highly transmissible infection, yet there are currently no FDA-approved antiviral treatments. Management has traditionally relied on supportive care to alleviate symptoms and off-label use of various agents. SHP640 has emerged as a potential targeted therapy.

### **Performance Benchmarking of SHP640**

Clinical trial data has provided a quantitative comparison of SHP640 against povidone-iodine (PVP-I) monotherapy and a vehicle (placebo). The primary endpoints of these studies were clinical resolution (the absence of both watery conjunctival discharge and bulbar conjunctival redness) and adenoviral eradication (a negative cell culture immunofluorescence assay).



**Table 1: Clinical Resolution Rates in Patients with** 

Adenoviral Conjunctivitis

| Treatment Group                          | Day 6 Clinical Resolution |
|------------------------------------------|---------------------------|
| SHP640 (PVP-I 0.6% + Dexamethasone 0.1%) | 31.3%                     |
| PVP-I 0.6% (Povidone-Iodine alone)       | 18.0%                     |
| Vehicle (Placebo)                        | 10.9%                     |

Data from a Phase 2, multicenter, randomized, double-masked clinical trial.[1][2][3]

**Table 2: Adenoviral Eradication Rates in Patients with** 

**Adenoviral Conjunctivitis** 

| Treatment Group                             | Day 3 Viral Eradication | Day 6 Viral Eradication |
|---------------------------------------------|-------------------------|-------------------------|
| SHP640 (PVP-I 0.6% +<br>Dexamethasone 0.1%) | 35.4%                   | 79.2%                   |
| PVP-I 0.6% (Povidone-Iodine alone)          | 32.0%                   | 62.0%                   |
| Vehicle (Placebo)                           | 8.7%                    | 56.5%                   |

Data from a Phase 2, multicenter, randomized, double-masked clinical trial.[1][3][4]

The results indicate that SHP640 was statistically superior to the vehicle in achieving clinical resolution and adenoviral eradication by day 6.[1][3] While numerically higher, the difference in clinical resolution between SHP640 and PVP-I alone was not statistically significant in this phase 2 study.[2][3]

## Comparison with Other Investigational and Off-Label Treatments

Beyond the direct comparison in the SHP640 trials, other agents have been investigated for the treatment of adenoviral conjunctivitis, offering a broader context for SHP640's potential.



### **Ganciclovir**

Topical ganciclovir 0.15% gel has been studied for its antiviral activity against adenovirus. In a randomized clinical trial, ganciclovir showed a trend towards a better and faster response in signs and symptoms compared to artificial tears, although the results were not statistically significant.[5] In a study with 40 patients, 0.15% ganciclovir gel demonstrated a statistically significant and rapid improvement in signs and symptoms of acute adenoviral keratoconjunctivitis.[6] Animal models have also demonstrated the efficacy of ganciclovir in clearing active virions more quickly than a placebo.[7]

### Cidofovir

Cidofovir has also been evaluated for adenoviral keratoconjunctivitis. A pilot study of 1% cidofovir found that it lowered the frequency of severe corneal opacities.[8] However, its use was associated with local toxicity.[8] A separate study with 0.2% cidofovir did not show an acceleration in the improvement of clinical symptoms compared to the natural course of the infection.[9]

# Experimental Protocols SHP640 Phase 2 Clinical Trial (NCT02998554)

- Study Design: A multicenter, randomized, double-masked, placebo-controlled study.[3]
- Participants: Adults with a clinical diagnosis of adenoviral conjunctivitis, confirmed by a positive Rapid Pathogen Screening (RPS) Adeno Detector Plus test.[3]
- Intervention: Participants were randomized to one of three groups:
  - SHP640 (povidone-iodine 0.6% and dexamethasone 0.1% ophthalmic suspension)
  - Povidone-iodine (PVP-I) 0.6%
  - Vehicle (placebo)
- Dosage: One drop was administered to each eye four times daily for five days.[4]
- Primary Endpoints:



- Clinical Resolution: Absence of watery conjunctival discharge and bulbar conjunctival redness in the study eye.
- Adenoviral Eradication: A negative cell culture with confirmatory immunofluorescence assay (CC-IFA) from a conjunctival swab.[10]
- Follow-up: Patients were evaluated on days 3, 6, and 12.[3]

# Visualizing the Pathways and Processes Adenovirus Infection and Inflammatory Pathway



Click to download full resolution via product page

Caption: Adenovirus infection of ocular epithelial cells triggers viral replication and an inflammatory cascade, leading to the clinical signs of conjunctivitis.

### SHP640 Dual Mechanism of Action





Click to download full resolution via product page

Caption: SHP640 combines the antiviral properties of povidone-iodine with the antiinflammatory effects of dexamethasone to treat adenoviral conjunctivitis.

### **Clinical Trial Workflow for SHP640**





Click to download full resolution via product page

Caption: Workflow of the Phase 2 clinical trial evaluating the efficacy and safety of SHP640 for adenoviral conjunctivitis.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aao.org [aao.org]
- 2. aao.org [aao.org]
- 3. Randomized, Controlled, Phase 2 Trial of Povidone-Iodine/Dexamethasone Ophthalmic Suspension for Treatment of Adenoviral Conjunctivitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone/Povidone-Iodine Effective for Conjunctivitis [medscape.com]
- 5. [Ganciclovir 0.15% ophthalmic gel in the treatment of adenovirus keratoconjunctivitis] PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msjonline.org [msjonline.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The effects of cidofovir 1% with and without cyclosporin a 1% as a topical treatment of acute adenoviral keratoconjunctivitis: a controlled clinical pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topical treatment of acute adenoviral keratoconjunctivitis with 0.2% cidofovir and 1% cyclosporine: a controlled clinical pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Investigational Treatment SHP640 Demonstrates
   Efficacy in Adenoviral Conjunctivitis Compared to Established Techniques]. BenchChem,
   [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10860823#benchmarking-cs640-performance-against-established-techniques]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com